![molecular formula C9H8ClF3O B1408953 2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1894930-43-8](/img/structure/B1408953.png)
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol
Vue d'ensemble
Description
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” is a chemical reagent used in the synthesis of aryloxy oxo pyrimidinone that displays ALK-selective inhibition . It is also used in the preparation of novel antidepressants . It appears as a yellow liquid .
Synthesis Analysis
This compound has been used in the synthesis of aryloxy oxo pyrimidinone . It is also used in the preparation of novel antidepressants . More detailed synthesis methods and applications can be found in the literature .Molecular Structure Analysis
The molecular formula of “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” is C7H4ClF3O . The average mass is 196.554 Da and the monoisotopic mass is 195.990280 Da .Chemical Reactions Analysis
This compound is used as a reagent in various chemical reactions. For example, it is used in the synthesis of aryloxy oxo pyrimidinone . It is also used in the preparation of novel antidepressants . More detailed information about its chemical reactions can be found in the literature .Physical And Chemical Properties Analysis
The compound appears as a yellow liquid . More detailed physical and chemical properties are not explicitly mentioned in the search results.Applications De Recherche Scientifique
Drug Development
The trifluoromethyl group, which is present in “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol”, is a common feature in many FDA-approved drugs . It’s been found that compounds containing this group exhibit numerous pharmacological activities . Therefore, “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be used in the development of new pharmaceuticals.
Agrochemical Applications
Trifluoromethylpyridines, which are similar in structure to “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol”, have been used extensively in the agrochemical industry . They are used in the protection of crops from pests . Given the structural similarity, “2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially have similar applications.
Targeted Protein Degradation
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could be used as a “scout” fragment in fragment-based covalent ligand discovery . It could also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation .
Synthesis of Aryl- and Hetarylfurocoumarins
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be used as a reactant in the synthesis of aryl- and hetarylfurocoumarins via the Suzuki reaction .
Synthesis of Et Canthinone-3-carboxylates
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
Biocatalytic Synthesis
“2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol” could potentially be synthesized via the asymmetric reduction of 3,5-bis (trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .
Safety And Hazards
The safety data sheet for a similar compound, “2-Chloro-5-(trifluoromethyl)phenyl isocyanate”, suggests that it is combustible, harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c10-8-4-6(1-2-14)3-7(5-8)9(11,12)13/h3-5,14H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORIBGURSDFGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)phenyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



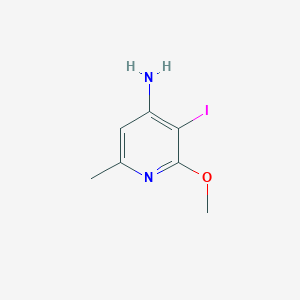
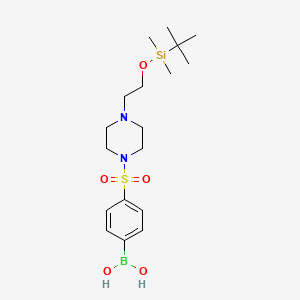

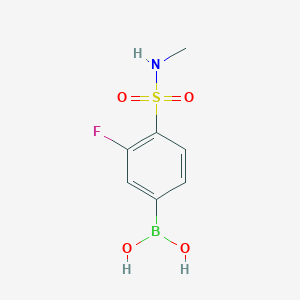
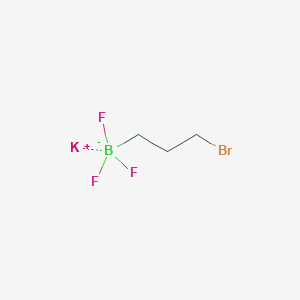
![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)



![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
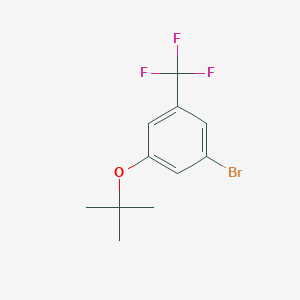
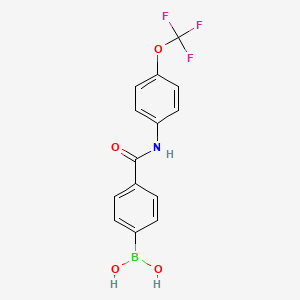
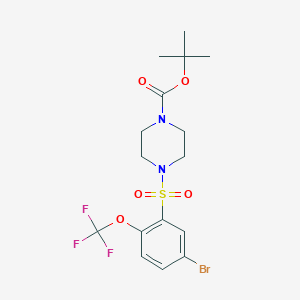
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)